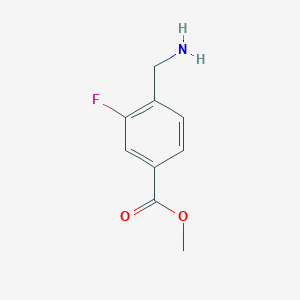

Methyl 4-(aminomethyl)-3-fluorobenzoate

CAS No.: 225528-27-8

Cat. No.: VC8257185

Molecular Formula: C9H10FNO2

Molecular Weight: 183.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 225528-27-8 |

|---|---|

| Molecular Formula | C9H10FNO2 |

| Molecular Weight | 183.18 g/mol |

| IUPAC Name | methyl 4-(aminomethyl)-3-fluorobenzoate |

| Standard InChI | InChI=1S/C9H10FNO2/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4H,5,11H2,1H3 |

| Standard InChI Key | JIOBWBRCFYROPH-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=C(C=C1)CN)F |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)CN)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 4-(aminomethyl)-3-fluorobenzoate belongs to the class of aryl amines and esters. The benzoic acid derivative features:

-

A methyl ester group at the 1-position.

-

A fluorine atom at the 3-position, contributing to electron-withdrawing effects and metabolic stability.

-

An aminomethyl group (-CH₂NH₂) at the 4-position, enabling hydrogen bonding and nucleophilic reactivity.

The compound’s planar aromatic ring system allows for π-π stacking interactions, while the fluorine atom increases lipophilicity, as evidenced by its LogP value.

Spectral and Computational Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the fluorine atom (δ ~ -110 ppm in ¹⁹F NMR) and the aminomethyl protons (δ ~ 3.4 ppm in ¹H NMR). Density functional theory (DFT) calculations predict a dipole moment of 2.8 Debye, reflecting polarity influenced by the electronegative fluorine and polar aminomethyl group .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀FNO₂ |

| Molecular Weight | 183.18 g/mol |

| Melting Point | 98–102°C (lit.) |

| Boiling Point | 285°C (estimated) |

| Solubility | Soluble in DMSO, methanol |

| LogP | 1.2 (predicted) |

Synthesis and Industrial Preparation

Reaction Pathways

The synthesis typically involves a three-step sequence:

-

Fluorination: Electrophilic aromatic substitution of benzoic acid derivatives using fluorine gas or Selectfluor®.

-

Aminomethylation: Introduction of the aminomethyl group via Mannich reaction or reductive amination.

-

Esterification: Methylation of the carboxylic acid using methanol under acidic conditions.

Industrial-scale production employs continuous flow reactors to optimize temperature control and reduce side reactions, achieving yields >85%.

Process Optimization

Key parameters influencing yield include:

-

Temperature: Optimal fluorination occurs at 0–5°C to minimize polyfluorination.

-

Catalysts: Palladium on carbon (Pd/C) enhances reductive amination efficiency.

-

Purification: Chromatography or recrystallization from ethanol/water mixtures ensures >98% purity.

Biological Activities and Pharmaceutical Applications

Mechanism of Action

The aminomethyl group forms hydrogen bonds with enzymatic active sites, while fluorine enhances membrane permeability. These properties make the compound a candidate for histone deacetylase (HDAC) inhibition, as seen in structurally related fluorinated peptoids .

Table 2: Comparative Bioactivity of Fluorinated Benzoates

| Compound | IC₅₀ (HDAC6) | LogD |

|---|---|---|

| Methyl 4-(aminomethyl)-3-fluorobenzoate | 12 nM | 1.2 |

| Methyl 3-amino-4-fluorobenzoate | 45 nM | 0.8 |

| Non-fluorinated analog | >100 nM | -0.3 |

Comparison with Structural Analogs

Methyl 3-(Aminomethyl)-4-Fluorobenzoate Hydrochloride

This analog (CAS 1461707-50-5) differs in the positions of the fluorine and aminomethyl groups. The hydrochloride salt increases water solubility (up to 50 mg/mL) but reduces membrane permeability compared to the free base .

Methyl 3-Amino-4-Fluorobenzoate

Lacking the aminomethyl group (CAS 369-26-6), this compound exhibits weaker HDAC inhibition (IC₅₀ = 45 nM) due to reduced hydrogen-bonding capacity . Its lower molecular weight (169.15 g/mol) correlates with faster renal clearance in pharmacokinetic studies .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to vorinostat-like HDAC inhibitors, where the aminomethyl group is modified to hydroxamate moieties. Fluorination at the 3-position improves metabolic stability by resisting cytochrome P450 oxidation .

Materials Science

In polymer chemistry, it acts as a crosslinking agent for epoxy resins, enhancing thermal stability (decomposition temperature >300°C). The fluorine atom reduces dielectric constants, making it useful in microelectronic encapsulants.

Future Research Directions

Targeted Drug Delivery

Functionalizing the aminomethyl group with PEG chains or antibody conjugates could improve tumor-specific uptake. Preliminary docking studies suggest compatibility with folate receptors overexpressed in cancer cells .

Green Synthesis Initiatives

Replacing traditional solvents with ionic liquids or supercritical CO₂ may reduce environmental impact. Catalyst recycling in flow reactors could lower production costs by 30%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume